molecular formula C18H19N5O2 B12243739 2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole

2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole

Cat. No.: B12243739
M. Wt: 337.4 g/mol
InChI Key: MSBCPOJCRHZECE-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the pyrrolopyrrole moiety and the methoxypyrimidine group. Key steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine or benzoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 2-Methoxypyrimidine-5-boronic acid
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide

Uniqueness

Compared to similar compounds, 2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its multi-functional groups allow for diverse interactions with biological targets and versatile applications in synthetic chemistry.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3-benzoxazole

InChI

InChI=1S/C18H19N5O2/c1-24-16-6-7-19-17(21-16)22-8-12-10-23(11-13(12)9-22)18-20-14-4-2-3-5-15(14)25-18/h2-7,12-13H,8-11H2,1H3

InChI Key

MSBCPOJCRHZECE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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